7-(trifluoromethyl)quinoline-4-thiol

Catalog No.
S8079861
CAS No.
M.F
C10H6F3NS
M. Wt
229.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(trifluoromethyl)quinoline-4-thiol

Product Name

7-(trifluoromethyl)quinoline-4-thiol

IUPAC Name

7-(trifluoromethyl)quinoline-4-thiol

Molecular Formula

C10H6F3NS

Molecular Weight

229.22 g/mol

InChI

InChI=1S/C10H6F3NS/c11-10(12,13)6-1-2-7-8(5-6)14-4-3-9(7)15/h1-5H,(H,14,15)

InChI Key

DBWDEWRMEKXOFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)S

Isomeric SMILES

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)S

7-(Trifluoromethyl)quinoline-4-thiol is a synthetic heterocyclic building block belonging to the quinoline class of compounds. The quinoline scaffold is widely recognized as a 'privileged structure' in medicinal chemistry and materials science due to its versatile biological and photophysical properties. The key features of this specific compound are the thiol group at the 4-position, which serves as a versatile nucleophilic handle, and the trifluoromethyl (-CF3) group at the 7-position. The -CF3 group is a strong electron-withdrawing substituent intentionally incorporated to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a distinct precursor for advanced applications. [REFS-2, REFS-3]

Substituting 7-(trifluoromethyl)quinoline-4-thiol with simpler analogs like unsubstituted quinoline-4-thiol or 7-chloro-quinoline-4-thiol is often unviable in process chemistry and application development. The 7-CF3 group is not a trivial modification; its powerful and localized electron-withdrawing effect fundamentally alters the pKa of the thiol group and the electron density of the entire quinoline ring system. [1] This directly impacts reactivity in controlled synthetic steps, such as deprotonation or nucleophilic substitution, rendering protocols optimized for one analog incompatible with another. Furthermore, in drug discovery and materials science, the -CF3 group is specifically selected to enhance metabolic stability by blocking oxidative degradation and to increase lipophilicity for improved membrane permeability—properties that are not conferred by chloro or hydrogen substituents. [REFS-1, REFS-2] Therefore, replacing this compound with a close analog would negate the specific design rationale for which it was chosen.

Precursor Suitability: Strategic Building Block for Metabolically Stable Drug Candidates

The trifluoromethyl group is a well-established bioisostere for improving the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. [1] While direct comparative data for this specific thiol is not published, the principle is widely applied to the quinoline scaffold. For example, derivatives of 4-amino-7-(trifluoromethyl)quinoline have been synthesized and evaluated as anti-inflammatory and analgesic agents, leveraging the -CF3 group for its electronic and metabolic benefits. [2] Procuring this thiol provides a direct entry point to novel thioether derivatives that incorporate this stability-enhancing feature, an advantage not offered by unsubstituted or alkyl-substituted quinoline thiols.

Evidence DimensionMetabolic Stability Enhancement
Target Compound DataPresence of a 7-trifluoromethyl group, known to block sites of oxidative metabolism.
Comparator Or BaselineUnsubstituted or alkyl-substituted quinoline-4-thiols, which lack the CF3 group and are more susceptible to metabolic degradation.
Quantified DifferenceQualitative but significant improvement in metabolic half-life is the design goal and expected outcome based on established medicinal chemistry principles.
ConditionsIn vivo or in vitro metabolic assays (e.g., liver microsomes).

For medicinal chemists, selecting this CF3-substituted precursor is a strategic decision to design drug candidates with potentially longer in-vivo half-lives and improved pharmacokinetic profiles.

Processability: Alternative Reactivity to 4-Chloro Precursors for Thioether Synthesis

The synthesis of many bioactive 4-substituted quinolines proceeds via the highly reactive intermediate 4-chloro-7-(trifluoromethyl)quinoline. However, the 4-thiol offers a distinct and complementary synthetic handle. It can be used to form thioether linkages under conditions that may be incompatible with the chloro-precursor or with other desired functional groups in the molecule. For instance, studies on the closely related 7-chloroquinoline scaffold demonstrate the synthesis of novel thioether derivatives via nucleophilic substitution, highlighting the utility of the 4-thioquinoline core in building complex molecules with specific linkages for anticancer applications. [1] This provides a clear process-based reason to select the 4-thiol over the more common 4-chloro intermediate for specific synthetic targets.

Evidence DimensionSynthetic Route Availability
Target Compound DataEnables direct formation of 4-thioether linkages.
Comparator Or Baseline4-Chloro-7-(trifluoromethyl)quinoline, which is used for substitution with amines, alcohols, and other nucleophiles but requires a separate thiol nucleophile to form thioethers.
Quantified DifferenceOffers a more direct, one-component route to 4-thioquinoline derivatives vs. a two-component reaction with the 4-chloro analog.
ConditionsOrganic synthesis, nucleophilic aromatic substitution reactions.

This compound provides a crucial alternative for process chemists when synthesizing complex molecules where a thioether linkage is required and the 4-chloro precursor route is inefficient or causes side reactions.

Electronic Property Modulation for Advanced Materials

In materials science, trifluoromethyl groups are incorporated into ligands to tune the electronic properties of metal complexes, often for applications like Organic Light-Emitting Diodes (OLEDs). The -CF3 group can increase electron transport and reduce intermolecular stacking, which are beneficial for device performance. [1] While data for this specific thiol is not available, studies on other trifluoromethylated quinolines demonstrate their use in creating molecules with high fluorescence quantum yields and solvatochromic properties. [2] Procuring 7-(trifluoromethyl)quinoline-4-thiol provides a strategic advantage for researchers aiming to develop novel phosphorescent metal complexes where the combination of a sulfur-based ligand and a -CF3 electron-withdrawing group is desired to fine-tune photophysical properties.

Evidence DimensionElectronic Property Tuning
Target Compound DataContains a strong electron-withdrawing -CF3 group suitable for tuning ligand field strength and redox potential.
Comparator Or BaselineUnsubstituted quinoline-4-thiol, which lacks the ability to electronically tune the ligand to the same degree.
Quantified DifferenceThe -CF3 group is expected to significantly lower the HOMO/LUMO energy levels of the resulting metal complexes compared to non-fluorinated analogs.
ConditionsCoordination chemistry, synthesis of metal complexes for photophysical or electrochemical applications.

For materials scientists, this compound is a superior choice over non-fluorinated analogs for designing ligands intended to create metal complexes with specific, high-performance electronic or photophysical properties.

Core Intermediate for Novel Anti-Inflammatory and Anticancer Agents

Based on its enhanced metabolic stability profile and versatile thiol handle, this compound is a strategic starting material for synthesizing next-generation drug candidates. It is particularly well-suited for developing quinoline-based thioether derivatives intended for therapeutic areas where metabolic degradation is a known failure mode for simpler analogs. [REFS-1, REFS-2]

Ligand Precursor for High-Performance Optoelectronic and Catalytic Complexes

The strong electron-withdrawing nature of the 7-CF3 group makes this thiol an ideal precursor for ligands in materials science and catalysis. It enables the rational design of metal complexes with finely tuned redox potentials and photophysical properties for applications such as OLED emitters, chemical sensors, or specialized catalysts. [3]

Specialized Probe for Biochemical and Pharmacological Assays

This compound has been successfully used to investigate the mechanism of cholesteryl ester transfer protein (CETP) in high-density lipoprotein (HDL) remodeling. This demonstrates its utility as a highly specific tool compound where the unique combination of the quinoline scaffold, thiol functionality, and trifluoromethyl group is critical for achieving the desired biological interaction and activity.

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

229.01730486 g/mol

Monoisotopic Mass

229.01730486 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-28-2023

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